molecular formula C11H25NO B13541428 (4-Methoxy-heptyl)-propyl-amine

(4-Methoxy-heptyl)-propyl-amine

Cat. No.: B13541428
M. Wt: 187.32 g/mol
InChI Key: JYGRRDVSHFGHRD-UHFFFAOYSA-N
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Description

4-Methoxy-N-propylheptan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms and hydrogen atoms. This compound features a methoxy group (-OCH₃) attached to the fourth carbon of the heptane chain and a propyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-propylheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 4-methoxyheptan-1-amine with propyl bromide under basic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-N-propylheptan-1-amine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-propylheptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Alkyl halides and bases like sodium hydroxide or potassium carbonate are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

4-Methoxy-N-propylheptan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It may be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxy-N-propylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-propylheptan-1-amine is unique due to the presence of both the methoxy group and the propyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

4-methoxy-N-propylheptan-1-amine

InChI

InChI=1S/C11H25NO/c1-4-7-11(13-3)8-6-10-12-9-5-2/h11-12H,4-10H2,1-3H3

InChI Key

JYGRRDVSHFGHRD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCNCCC)OC

Origin of Product

United States

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